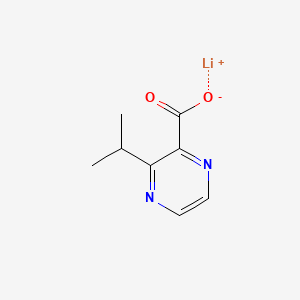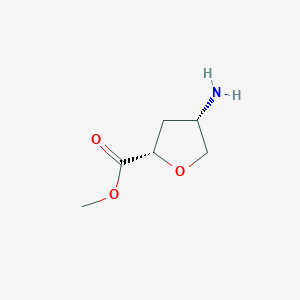![molecular formula C13H7BrFNS B13462534 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is an organic compound with the molecular formula C13H7BrFNS It is characterized by the presence of a bromophenyl group, a fluorobenzonitrile group, and a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and the nitrile group can be reduced to an amine.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck or Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an aniline derivative, while oxidation of the sulfanyl group would produce a sulfoxide or sulfone.
Wissenschaftliche Forschungsanwendungen
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile has several applications in scientific research:
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the bromophenyl and fluorobenzonitrile groups suggests potential interactions with enzymes or receptors involved in biological processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfanyl]-3-fluorobenzonitrile: Similar structure but with a different position of the bromine atom.
4-[(3-Bromophenyl)sulfanyl]-3-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-[(3-Bromophenyl)sulfanyl]-3-methylbenzonitrile: Similar structure but with a methyl group instead of fluorine.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .
Eigenschaften
Molekularformel |
C13H7BrFNS |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
4-(3-bromophenyl)sulfanyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C13H7BrFNS/c14-10-2-1-3-11(7-10)17-13-5-4-9(8-16)6-12(13)15/h1-7H |
InChI-Schlüssel |
YEWGAUOLYZOLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)SC2=C(C=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
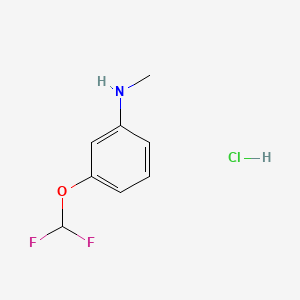
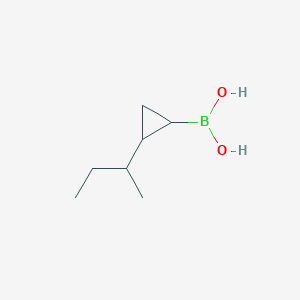
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)

![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
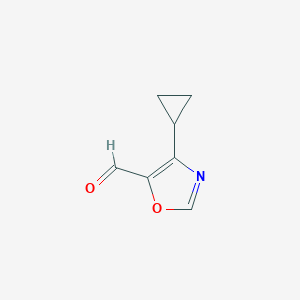
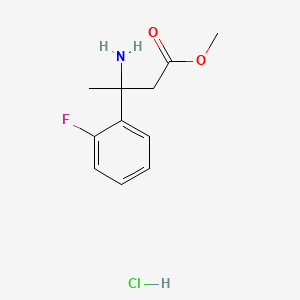
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
